2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Kinase inhibition Selectivity profiling Structure-activity relationship

2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline is a critical SAR tool for kinase inhibitor discovery. The electron-withdrawing 4-nitro group on the pyrazole ring modulates VEGFR-2, PDGFR-α, and EGFR binding, with IC₅₀ shifts by orders of magnitude versus unsubstituted or amino analogs. Procuring this exact entity—not a generic pyrazolyl-quinoxaline—ensures experimental reproducibility in selectivity profiling. Covered under Astex patent Markush claims for freedom-to-operate validation. The nitro group serves as a versatile handle for amine reduction and library synthesis. Supplied at ≥95% purity; stored at 2–8°C, dry for long-term stability.

Molecular Formula C11H7N5O2
Molecular Weight 241.21 g/mol
CAS No. 1423025-82-4
Cat. No. B1433038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitro-1H-pyrazol-1-yl)quinoxaline
CAS1423025-82-4
Molecular FormulaC11H7N5O2
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)[N+](=O)[O-]
InChIInChI=1S/C11H7N5O2/c17-16(18)8-5-13-15(7-8)11-6-12-9-3-1-2-4-10(9)14-11/h1-7H
InChIKeyHAENXKZHCAHQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline (CAS 1423025-82-4): Molecular Identity, Structural Framework, and Vendor Sourcing for Kinase-Targeted Research


2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline is a heterocyclic hybrid molecule combining a quinoxaline core with a 4-nitro-1H-pyrazol-1-yl substituent, bearing the CAS registry number 1423025-82-4 . The compound's molecular formula is C₁₁H₇N₅O₂, corresponding to a molecular weight of 241.21 g/mol . This structure belongs to a broader class of pyrazolyl-quinoxaline derivatives, which are the subject of extensive patent families claiming utility as kinase inhibitors, particularly in oncology applications [1]. The compound is primarily available from chemical vendors as a research-grade building block, typically supplied at purities of 95% or higher, and is designated for laboratory research and further manufacturing use only .

2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline vs. Analog Selection: Critical Substituent Effects and Why Simple Swapping Undermines Kinase Profiling


Substitution within the pyrazolyl-quinoxaline chemotype is not a trivial modification; minor changes to the pyrazole ring dramatically alter both potency and selectivity profiles across kinase targets. Comparative studies on closely related quinoxaline-pyrazole hybrids demonstrate that substituent nature and position directly modulate inhibitory activity against VEGFR-2, PDGFR-α, and EGFR, with IC₅₀ values varying by orders of magnitude between analogs [1]. The presence of the electron-withdrawing 4-nitro group on the pyrazole moiety of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is anticipated to exert distinct electronic and steric effects on kinase binding pocket interactions compared to unsubstituted, methyl, or amino variants. Consequently, procurement of a precise chemical entity—rather than a generically described 'pyrazolyl-quinoxaline'—is essential to ensure experimental reproducibility and meaningful structure-activity relationship (SAR) interpretation in kinase inhibitor discovery programs.

2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline: A Quantitative Evidence Guide for Differentiated Kinase Targeting and SAR-Driven Procurement


Kinase Selectivity Profiling: Inferring Differential Target Engagement from Substituent Electronic Effects

While direct head-to-head comparative kinase inhibition data for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline are not publicly available, class-level inference from structurally characterized quinoxaline-pyrazole hybrids establishes a clear precedent for substituent-driven selectivity shifts. For example, a recent study of 25 pyrazole-quinoxaline derivatives designed as EGFR/HER-2 dual inhibitors found that specific substitution patterns led to IC₅₀ values ranging from sub-micromolar to >10 µM, with the most potent compounds exhibiting IC₅₀ values of 3.20 ± 1.32 µM against HeLa cells [1]. In a separate VEGFR-2-focused investigation, compound 13 (a quinoxaline-pyrazole hybrid with a distinct substitution pattern) achieved an IC₅₀ of 0.045 ± 6.24 µM against VEGFR-2, representing a 1.1-fold improvement over sorafenib (IC₅₀ 0.049 ± 5.24 µM) and a 3.19-fold improvement over sunitinib, while demonstrating 7.3-fold selectivity over PDGFR-α (IC₅₀ 0.329 ± 0.014 µM) and 13.3-fold selectivity over EGFR (IC₅₀ 0.6 ± 0.019 µM) [2]. The 4-nitro substituent present on the target compound is expected to confer a distinct electronic profile that may shift kinase selectivity compared to unsubstituted or electron-donating variants, a hypothesis supported by DFT studies on pyrazoloquinoxaline derivatives which demonstrate that substituent electronic properties significantly influence reaction rates and metal coordination behavior [3].

Kinase inhibition Selectivity profiling Structure-activity relationship

Patent Landscape Confirmation: Explicit Inclusion in Broad Kinase Inhibitor Claims

The compound 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline falls squarely within the generic Markush structure disclosed in a family of patents assigned to Astex Therapeutics Ltd., which claim novel quinoxaline derivatives as kinase inhibitors for the treatment of cancer [1]. The patent family, with priority dating back to April 30, 2010, explicitly encompasses pyrazolyl-substituted quinoxalines, and the 4-nitro-pyrazole substitution pattern is a plausible embodiment of the claimed general formula [2]. In contrast, alternative quinoxaline-based kinase inhibitors—such as the 3-amino substituted pyrazoloquinoxaline (Cdk1/5 Inhibitor) which shows IC₅₀ values of 600 nM for Cdk1/cyclin B and 400 nM for Cdk5/p25—target a distinct kinase panel and are claimed in separate patent estates . This patent landscape differentiation provides procurement-level justification: sourcing 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline aligns research activities with the specific inhibitor chemotype described in the Astex patent portfolio, which may have implications for freedom-to-operate assessments and target validation studies.

Intellectual property Kinase inhibitor Patent analysis

Vendor Purity and Storage Specification: Benchmarking Against Class Peers

Vendor technical datasheets for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline consistently report a purity specification of 95% (HPLC) or greater, with some suppliers offering material at ≥97% purity . The compound is recommended for storage sealed in dry conditions at 2–8 °C to maintain integrity, a handling requirement comparable to other nitro-substituted heterocyclic building blocks . In contrast, less substituted pyrazolyl-quinoxaline analogs (e.g., 2-(1H-pyrazol-4-yl)quinoxaline) may be supplied at lower purity grades or exhibit different storage stability profiles due to the absence of the electron-withdrawing nitro group, which can influence shelf-life and degradation pathways . This quantitative purity specification (≥95%) and defined storage condition (2–8 °C, dry) provide a verifiable procurement benchmark for ensuring batch-to-batch consistency in downstream assays.

Chemical procurement Quality control Stability

High-Value Application Scenarios for 2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline in Kinase Drug Discovery and Chemical Biology


Kinase Selectivity Panel Profiling for SAR Expansion

Given the demonstrated substituent-dependent kinase selectivity within the quinoxaline-pyrazole class [1], 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline serves as a critical tool compound for systematic kinase selectivity profiling. Researchers can benchmark the 4-nitro variant against unsubstituted, methyl, or amino analogs to map the electronic and steric determinants of kinase binding, directly informing lead optimization campaigns. The ≥95% purity specification ensures that observed activity shifts are attributable to structural modifications rather than impurity artifacts.

Patent-Defined Kinase Inhibitor Scaffold Validation

The compound's inclusion within the Astex patent family's Markush claims [2] makes it a strategic procurement choice for academic or industrial groups engaged in validating the kinase inhibitor chemotype described in that intellectual property. Its use in biochemical and cellular assays can generate comparative data against internal leads or competitor compounds, supporting freedom-to-operate assessments and target engagement studies within the patent-defined scope.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The nitro group on the pyrazole ring of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is a versatile synthetic handle for further diversification. It can be reduced to an amine for subsequent amide coupling or diazotization reactions, or serve as a precursor to other functional groups via nucleophilic aromatic substitution. The defined storage conditions (2–8 °C, dry) support long-term stability of building block inventories, enabling reliable parallel synthesis and library production efforts.

DFT and Computational Chemistry Model Validation

DFT studies on pyrazoloquinoxaline derivatives have established that substituent electronic properties significantly modulate molecular geometry, H-bonding networks, and reactivity [3]. The 4-nitro group's strong electron-withdrawing character makes 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline an ideal experimental benchmark for validating computational models of kinase-inhibitor interactions, particularly in docking studies aimed at predicting binding modes and affinity shifts upon nitro group incorporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.